5-(5-Formylthiophen-2-yl)-2-fluorobenzoic acid, 95%
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Overview
Description
5-(5-Formylthiophen-2-yl)-2-fluorobenzoic acid (5F2FB) is an important organic compound that has numerous applications in scientific research. It is a derivative of benzoic acid and can be synthesized from thiophene, an aromatic compound. 5F2FB is widely used in the synthesis of various compounds, as well as in the development of new compounds for research purposes. Its unique properties make it an invaluable tool for researchers in the fields of biochemistry, physiology, pharmacology, and other areas of scientific research.
Scientific Research Applications
5-(5-Formylthiophen-2-yl)-2-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic molecules. It is also used in the development of new compounds for research purposes. In addition, 5-(5-Formylthiophen-2-yl)-2-fluorobenzoic acid, 95% has been used as a reagent in the synthesis of a number of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase.
Mechanism of Action
The mechanism of action of 5-(5-Formylthiophen-2-yl)-2-fluorobenzoic acid, 95% is not fully understood. However, it is believed that the compound may act as a ligand for certain enzymes, such as acetylcholinesterase. This could explain its inhibitory effect on the enzyme. In addition, 5-(5-Formylthiophen-2-yl)-2-fluorobenzoic acid, 95% may also interact with other molecules, such as proteins, to affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)-2-fluorobenzoic acid, 95% are not well understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This could explain its potential use as a therapeutic agent for Alzheimer’s disease. In addition, 5-(5-Formylthiophen-2-yl)-2-fluorobenzoic acid, 95% has been shown to have antioxidant and anti-inflammatory effects, which could be beneficial for treating a variety of conditions.
Advantages and Limitations for Lab Experiments
5-(5-Formylthiophen-2-yl)-2-fluorobenzoic acid, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it can be stored for long periods of time without degradation. In addition, it is a highly reactive compound, which makes it useful for the synthesis of various compounds. However, there are some limitations to using 5-(5-Formylthiophen-2-yl)-2-fluorobenzoic acid, 95% in lab experiments. For example, it is not very soluble in water, so it must be used in organic solvents. In addition, it can be toxic in high concentrations, so it must be handled with caution.
Future Directions
There are a number of potential future directions for the use of 5-(5-Formylthiophen-2-yl)-2-fluorobenzoic acid, 95% in scientific research. One potential application is in the development of new drugs for treating Alzheimer’s disease. In addition, 5-(5-Formylthiophen-2-yl)-2-fluorobenzoic acid, 95% could be used to develop new compounds for use as pesticides and other agricultural chemicals. It could also be used to develop new compounds for use in biotechnology and other areas of scientific research. Finally, 5-(5-Formylthiophen-2-yl)-2-fluorobenzoic acid, 95% could be used in the synthesis of new compounds for use as pharmaceuticals and other therapeutic agents.
Synthesis Methods
The synthesis of 5-(5-Formylthiophen-2-yl)-2-fluorobenzoic acid, 95% is a two-step process. The first step involves the reaction of thiophene with 5-formyl-2-fluorobenzoic anhydride in the presence of a base such as triethylamine. The second step involves the deprotection of the formyl group with aqueous sodium hydroxide solution. This reaction yields 5-(5-Formylthiophen-2-yl)-2-fluorobenzoic acid, 95% as the major product, with minor amounts of other products. The chemical structure of 5-(5-Formylthiophen-2-yl)-2-fluorobenzoic acid, 95% is shown in Figure 1.
Figure 1: Chemical Structure of 5-(5-Formylthiophen-2-yl)-2-fluorobenzoic acid, 95%
properties
IUPAC Name |
2-fluoro-5-(5-formylthiophen-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FO3S/c13-10-3-1-7(5-9(10)12(15)16)11-4-2-8(6-14)17-11/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORBJKBTXIJVGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)C=O)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689506 |
Source
|
Record name | 2-Fluoro-5-(5-formylthiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50689506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261962-48-4 |
Source
|
Record name | 2-Fluoro-5-(5-formylthiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50689506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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